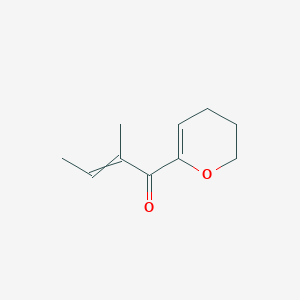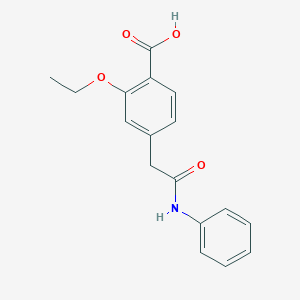silane CAS No. 648895-08-3](/img/structure/B12583937.png)
[2-(1-Methoxybutyl)phenyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxybutyl)phenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a phenyl group substituted with a 1-methoxybutyl group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxybutyl)phenylsilane typically involves the reaction of a phenyl derivative with a 1-methoxybutyl group and a trimethylsilyl group. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1-methoxybutyl chloride, followed by the introduction of trimethylsilyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Methoxybutyl)phenylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methoxybutyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
2-(1-Methoxybutyl)phenylsilane has several applications in scientific research:
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxybutyl)phenylsilane involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites of a molecule. Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of carbon-silicon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methoxyethyl)phenylsilane
- 2-(1-Methoxypropyl)phenylsilane
- 2-(1-Methoxybutyl)phenylsilane
Uniqueness
2-(1-Methoxybutyl)phenylsilane is unique due to the presence of the 1-methoxybutyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the types of chemical transformations it can undergo, making it a valuable reagent in organic synthesis and materials science.
Propiedades
Número CAS |
648895-08-3 |
|---|---|
Fórmula molecular |
C14H24OSi |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
[2-(1-methoxybutyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C14H24OSi/c1-6-9-13(15-2)12-10-7-8-11-14(12)16(3,4)5/h7-8,10-11,13H,6,9H2,1-5H3 |
Clave InChI |
FXSFBZCNTCDWSI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



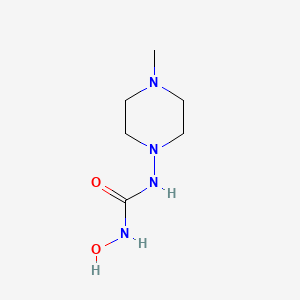
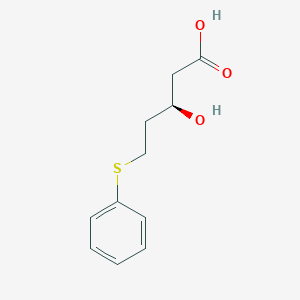
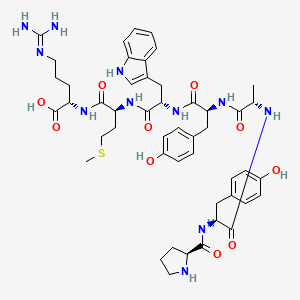
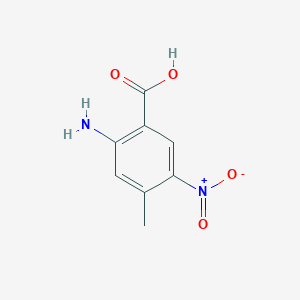
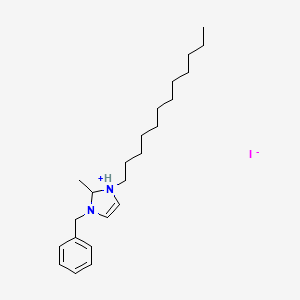
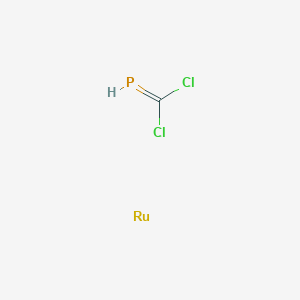
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
